1-[2-[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one
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Overview
Description
1-[2-[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one is a synthetic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. With its complex assembly, it represents a bridge between medicinal chemistry and advanced material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one often involves multi-step procedures:
Formation of the Oxadiazole Ring: : Typically, this involves cyclization reactions between amides and hydrazides under dehydrating conditions using reagents like phosphorus oxychloride.
Piperidine Derivative Synthesis: : This part is usually synthesized via N-alkylation reactions of piperidine.
Final Coupling: : The imidazolidin-2-one moiety is introduced in the final stages, often through acylation reactions.
Industrial Production Methods: For industrial-scale production, methods are optimized for higher yields and cost-effectiveness. Common strategies include:
Use of continuous flow reactors to maintain reaction conditions.
Employment of solid-phase synthesis techniques to streamline purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form various oxygen-containing derivatives.
Reduction: : Selective reduction can yield amines or hydroxylated products.
Substitution: : Halo-substitution reactions are common, particularly with fluorinated aromatics.
Common Reagents and Conditions:
Oxidation: : Using agents like potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminium hydride or hydrogenation using a palladium catalyst.
Substitution: : Employing halogenation agents like N-chlorosuccinimide.
Major Products: The primary products depend on the type of reaction:
Oxidation often yields sulfoxides or sulfones.
Reduction can yield secondary amines.
Substitution can introduce various functional groups onto the aromatic ring.
Chemistry
Used as a building block for the synthesis of more complex molecules.
Important in developing ligands for catalysis.
Biology
Serves as a probe in studying enzyme mechanisms.
Acts as an antagonist or agonist in receptor-ligand studies.
Medicine
Evaluated for potential therapeutic effects in treating neurological disorders.
Explored as a candidate in drug discovery for its binding affinity to certain proteins.
Industry
Explored as a precursor for agricultural chemicals.
Mechanism of Action
1-[2-[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to proteins or receptors with high specificity.
Pathways Involved: : Can modulate signaling pathways, impacting cellular processes like apoptosis or cell proliferation.
Similar Compounds
4-Fluorophenyl derivatives: : Share similar binding characteristics.
Imidazolidinone analogs: : Offer insights into structure-activity relationships.
Unique Aspects
The specific combination of the oxadiazole ring with a piperidine and imidazolidinone framework imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3/c19-14-5-3-12(4-6-14)16-21-17(27-22-16)13-2-1-8-23(10-13)11-15(25)24-9-7-20-18(24)26/h3-6,13H,1-2,7-11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMLECLGCXEIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCNC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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